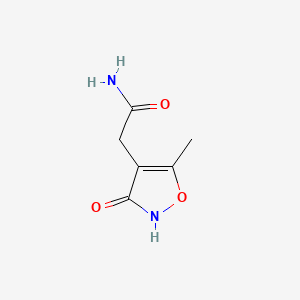
2-(5-Methyl-3-oxo-2,3-dihydroisoxazol-4-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Methyl-3-oxo-2,3-dihydroisoxazol-4-yl)acetamide is a chemical compound with the molecular formula C6H8N2O3 It is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methyl-3-oxo-2,3-dihydroisoxazol-4-yl)acetamide typically involves the reaction of 3-hydroxy-5-methylisoxazole with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-Methyl-3-oxo-2,3-dihydroisoxazol-4-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(3-oxo-5-methylisoxazol-4-yl)acetamide.
Reduction: Formation of 2-(3-amino-5-methylisoxazol-4-yl)acetamide.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
2-(5-Methyl-3-oxo-2,3-dihydroisoxazol-4-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its analgesic and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 2-(5-Methyl-3-oxo-2,3-dihydroisoxazol-4-yl)acetamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in inflammation and pain pathways. The exact molecular targets and pathways are still under investigation, but it is known to affect the expression of certain genes and proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Hydroxy-5-methylisoxazole: A precursor in the synthesis of 2-(5-Methyl-3-oxo-2,3-dihydroisoxazol-4-yl)acetamide.
2-(3-Amino-5-methylisoxazol-4-yl)acetamide: A reduced form of the compound.
2-(3-Oxo-5-methylisoxazol-4-yl)acetamide: An oxidized form of the compound.
Uniqueness
This compound is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Propriétés
Numéro CAS |
16880-43-6 |
|---|---|
Formule moléculaire |
C6H8N2O3 |
Poids moléculaire |
156.141 |
Nom IUPAC |
2-(5-methyl-3-oxo-1,2-oxazol-4-yl)acetamide |
InChI |
InChI=1S/C6H8N2O3/c1-3-4(2-5(7)9)6(10)8-11-3/h2H2,1H3,(H2,7,9)(H,8,10) |
Clé InChI |
FSNJWQNCHDMDQG-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)NO1)CC(=O)N |
Synonymes |
4-Isoxazoleacetamide,3-hydroxy-5-methyl-(8CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















